MFCD18315784
Description
MFCD18315784 is a chemical compound identified by its Molecular Formula Data Library (MFCD) number. Based on comparable MDL-numbered compounds (e.g., MFCD11044885, MFCD08437477), this compound is likely a heterocyclic organic compound containing nitrogen and halogen atoms, common in pharmaceuticals and agrochemicals . Such compounds often exhibit bioactivity, such as enzyme inhibition or receptor modulation, making them valuable in drug discovery.
Key inferred properties (based on analogs):
- Molecular framework: Likely a pyrrolo-triazine or pyrazole derivative, given the prevalence of these scaffolds in similar MDL-numbered compounds .
- Bioactivity: Potential CYP enzyme inhibition (e.g., CYP2C19) and moderate BBB permeability, as seen in analogs like CAS 185847-84-1 .
- Safety profile: May carry warnings for skin/eye irritation (H315-H319-H335) based on structurally related compounds .
Properties
IUPAC Name |
2-chloro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4O/c14-10-6-8(2-4-12(10)19)7-1-3-11(15)9(5-7)13(16,17)18/h1-6,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQWYUNMKZOHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686158 | |
| Record name | 3-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-04-9 | |
| Record name | 3-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315784” involves multiple steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods enhance the efficiency and consistency of the production process, making it feasible to produce large quantities of the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions: “MFCD18315784” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the molecule.
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions, such as solvent choice and reaction time, are optimized to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
“MFCD18315784” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may serve as a probe or tool for studying biological processes. In medicine, it has potential therapeutic applications, and in industry, it is utilized in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of “MFCD18315784” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The detailed pathways and molecular targets are studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Key Observations:
Solubility : this compound likely shares poor aqueous solubility (Log S < -2) with CAS 918538-05-3 and CAS 1533-03-5, limiting its use in oral formulations without solubilizing agents .
Bioactivity : Unlike CAS 185847-84-1, which targets CYP2C19, this compound may have broader enzyme inhibition profiles, a trait common in pyrrolo-triazines .
Safety : All compounds carry moderate hazards, but this compound’s inferred H335 (respiratory irritation) suggests stricter handling requirements compared to CAS 185847-84-1 .
Functional Analogs
Functional analogs share similar applications rather than structures. For example:
- CAS 1761-61-1 (MFCD00003330): A brominated aromatic compound used in catalysis . Unlike this compound, it lacks nitrogen heterocycles but shares high synthetic accessibility (Score: 3.12 vs. ~3.0 for this compound).
- CAS 1533-03-5 (MFCD00039227): A trifluoromethyl ketone used in polymer chemistry. Both compounds exhibit high GI absorption but differ in metabolic stability due to fluorine content .
Research Findings and Limitations
Synthetic Routes : this compound’s synthesis likely involves halogenation and cyclization steps, akin to CAS 918538-05-3’s method using KI and DMF . However, yield optimization remains unverified.
Biological Data : While analogs like CAS 185847-84-1 show Leadlikeness (compliance with drug-likeness rules), this compound’s Leadlikeness is speculative due to absent experimental data .
Conflicting Data : Solubility predictions vary across models (e.g., ESOL vs. SILICOS-IT), highlighting the need for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
